molecular formula C11H12O4 B13646830 2,6-Dimethoxy-I(2)-oxobenzenepropanal CAS No. 114568-20-6

2,6-Dimethoxy-I(2)-oxobenzenepropanal

Cat. No.: B13646830
CAS No.: 114568-20-6
M. Wt: 208.21 g/mol
InChI Key: ODGQWNFWOCTITL-UHFFFAOYSA-N
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Description

3-(2,6-Dimethoxyphenyl)-3-oxopropanal is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propanal moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethoxyphenyl)-3-oxopropanal typically involves the reaction of 2,6-dimethoxybenzaldehyde with an appropriate reagent to introduce the oxopropanal group. One common method is the use of a Claisen-Schmidt condensation reaction, where 2,6-dimethoxybenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of 3-(2,6-dimethoxyphenyl)-3-oxopropanal may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethoxyphenyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

3-(2,6-Dimethoxyphenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethoxyphenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzaldehyde: Shares the dimethoxyphenyl group but lacks the oxopropanal moiety.

    3-(2,6-Dimethoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an oxopropanal group.

    2,6-Dimethoxyphenol: Contains the dimethoxyphenyl group with a hydroxyl group.

Uniqueness

3-(2,6-Dimethoxyphenyl)-3-oxopropanal is unique due to the presence of both the dimethoxyphenyl and oxopropanal groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

114568-20-6

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)-3-oxopropanal

InChI

InChI=1S/C11H12O4/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5,7H,6H2,1-2H3

InChI Key

ODGQWNFWOCTITL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CC=O

Origin of Product

United States

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